molecular formula C18H26N2O3S B4851485 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine

1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine

Cat. No. B4851485
M. Wt: 350.5 g/mol
InChI Key: MTQHCJOGYUUTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. The drug has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The drug has been shown to increase the levels of GABA, dopamine, and serotonin in the brain, which can have a calming effect and reduce seizure activity. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.

Advantages and Limitations for Lab Experiments

1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. The drug is highly potent and selective, which makes it useful for studying the effects of GABA-AT inhibition on various physiological processes. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine is also relatively stable and can be synthesized in large quantities, which makes it suitable for use in large-scale experiments. However, the drug has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine. One area of interest is the potential therapeutic applications of the drug in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Another area of interest is the development of new and more potent GABA-AT inhibitors, which may have improved therapeutic properties compared to 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine. Additionally, further research is needed to understand the long-term effects of GABA-AT inhibition on brain function and behavior.

Scientific Research Applications

1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. The drug has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.

properties

IUPAC Name

cyclopropyl-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-14(2)13-15-3-7-17(8-4-15)24(22,23)20-11-9-19(10-12-20)18(21)16-5-6-16/h3-4,7-8,14,16H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHCJOGYUUTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-{[4-(2-methylpropyl)phenyl]sulfonyl}piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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